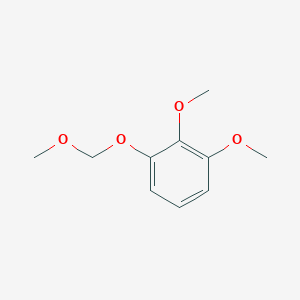

1,2-Dimethoxy-3-(methoxymethoxy)benzene

Description

1,2-Dimethoxy-3-(methoxymethoxy)benzene is an aromatic ether with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. This compound belongs to the class of aromatic ethers and is characterized by the presence of methoxy and methoxymethoxy groups attached to a benzene ring.

Properties

IUPAC Name |

1,2-dimethoxy-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-14-9-6-4-5-8(12-2)10(9)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZHDDQNVGPZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2-Dimethoxy-3-(methoxymethoxy)benzene typically involves the methoxylation of a suitable benzene derivative. One common method includes the reaction of 1,2-dimethoxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1,2-Dimethoxy-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of methoxy groups and formation of simpler benzene derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents such as halogens or nitro groups using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Reactivity

Veratrole serves as a versatile intermediate in organic synthesis. Its electron-rich nature allows it to undergo various electrophilic substitution reactions. For instance:

- Bromination : Veratrole can be brominated using N-bromosuccinimide (NBS) to yield 4-bromoveratrole, which can further participate in diverse synthetic pathways.

- Synthesis of Pharmacophores : It is utilized in the synthesis of pharmacologically active compounds such as Domipizone , a compound used for its anti-inflammatory properties .

Pharmaceutical Industry

Veratrole derivatives are crucial in drug development. For example:

- Salmeterol and Roflumilast : Veratrole is involved in synthesizing these dual β2-adrenoreceptor agonists and phosphodiesterase-4 inhibitors, which are used to treat respiratory diseases like asthma and COPD .

- Anti-cancer Agents : Compounds derived from veratrole have been explored for their potential anti-cancer properties, with specific derivatives being synthesized as part of ongoing pharmaceutical research .

Environmental Studies

Veratrole has been studied for its role as an insect attractant. Research on the electroantennogram response of insects like the vine weevil (Otiorhynchus sulcatus) to plant volatiles has highlighted the ecological significance of veratrole in plant-insect interactions .

Catalysis

Recent studies have explored veratrole's potential as a ligand in new catalytic systems. For example, it has been used in C-H borylation reactions that enable regioselective functionalization of aromatic compounds, showcasing its utility in advancing synthetic methodologies .

Case Studies

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-(methoxymethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1,2-Dimethoxy-3-(methoxymethoxy)benzene can be compared with other similar compounds such as:

1,3-Dimethoxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.

1,2-Dimethoxybenzene: Similar to this compound but without the methoxymethoxy group, leading to differences in chemical behavior and uses.

1,3-Dimethoxy-2,5-bis(methoxymethoxy)benzene: This compound has additional methoxymethoxy groups, resulting in increased steric hindrance and altered reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1,2-Dimethoxy-3-(methoxymethoxy)benzene, also known by its CAS number 154045-69-9, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two methoxy groups and a methoxymethoxy group attached to a benzene ring. Its structural characteristics contribute to its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : Commonly used reagents include methanol and various catalysts such as sulfuric acid or Lewis acids.

- Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the desired product through etherification processes.

Biological Activity

This compound exhibits several biological activities that are noteworthy:

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 1: Antioxidant Evaluation

In a study published in Food Chemistry, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a strong scavenging ability comparable to well-known antioxidants like ascorbic acid .

Study 2: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers. The IC50 value was determined to be approximately 30 µM .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 1,2-Dimethoxybenzene | Moderate | Low | Low |

| Methoxylated flavonoids | High | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.